Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes a phenyl group, a tosylacetamido group, and an ethyl ester group attached to the thiophene ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and tosylacetamido groups. The final step involves esterification to introduce the ethyl ester group.
Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Tosylacetamido Group Addition: The tosylacetamido group is introduced through a nucleophilic substitution reaction using tosyl chloride and acetamide.
Esterification: The final step involves esterification using ethanol and a suitable acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tosyl group or to reduce the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and tosylacetamido groups can undergo electrophilic or nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Tosyl chloride, acetamide, aluminum chloride, benzoyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, de-tosylated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the tosylacetamido group suggests potential interactions with nucleophilic sites in proteins, while the thiophene ring may participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(2-tosylacetamido)thiophene-3-carboxylate: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
4-Phenyl-2-(2-tosylacetamido)thiophene-3-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and reactivity.
2-(2-Tosylacetamido)thiophene-3-carboxylate: Lacks both the phenyl and ethyl ester groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Biological Activity
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, molecular docking studies, and various biological assays.
Synthesis and Characterization
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives under mild conditions. The characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR (both 1H and 13C), and mass spectrometry to confirm structure and purity.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound against various biological targets. For instance, recent research indicated that derivatives of this compound exhibited significant binding affinities towards GlcN-6-P synthase, with docking energies suggesting potential as effective inhibitors. The binding energy calculations showed that certain derivatives had lower energies compared to standard drugs like fluconazole, indicating a promising pharmacological profile .
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Bacillus cereus, where it showed superior activity compared to conventional antibiotics such as ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects, suggesting its potential application in treating bacterial infections .
Antifungal Activity
The antifungal activity of this compound has also been assessed, particularly against Candida albicans. The results revealed that it outperformed established antifungal agents like itraconazole, highlighting its potential as a therapeutic agent for fungal infections .
Antidiabetic and Anti-inflammatory Properties
Additionally, the compound has been investigated for its antidiabetic and anti-inflammatory activities. Various derivatives were shown to significantly reduce blood glucose levels in diabetic models and exhibited anti-inflammatory effects in assays measuring cytokine production. These findings suggest that this compound could be beneficial in managing diabetes and related inflammatory conditions .
Summary of Findings
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Tested Strain/Model | Standard Comparison | Outcome |
---|---|---|---|
Antibacterial | Bacillus cereus | Ciprofloxacin | Superior activity |
Antifungal | Candida albicans | Itraconazole | More potent |
Antidiabetic | Diabetic model | - | Significant glucose reduction |
Anti-inflammatory | Cytokine assays | - | Reduced cytokine production |
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-28-22(25)20-18(16-7-5-4-6-8-16)13-29-21(20)23-19(24)14-30(26,27)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYRDZWVGVWWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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